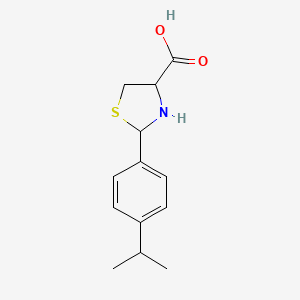

2-(4-Isopropylphenyl)-1,3-thiazolidine-4-carboxylic acid

Description

2-(4-Isopropylphenyl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative characterized by a 4-isopropylphenyl substituent at the 2-position of the thiazolidine ring and a carboxylic acid group at the 4-position. Thiazolidine derivatives are a class of heterocyclic compounds with diverse biological activities, including antimicrobial, antioxidant, and enzyme-inhibitory properties. The isopropyl group in this compound introduces steric bulk and hydrophobicity, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Properties

IUPAC Name |

2-(4-propan-2-ylphenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2S/c1-8(2)9-3-5-10(6-4-9)12-14-11(7-17-12)13(15)16/h3-6,8,11-12,14H,7H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYRKNHNKLUIHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2NC(CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 4-isopropylbenzaldehyde with cysteine in the presence of a suitable catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the thiazolidine ring. The reaction conditions often include mild temperatures and neutral to slightly acidic pH to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-(4-Isopropylphenyl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-Isopropylphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex. These interactions can modulate biological pathways and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological activity and physicochemical properties of thiazolidine-4-carboxylic acid derivatives are highly dependent on substituents at the 2-position of the thiazolidine ring. Below is a comparative analysis with key analogs:

Key Observations :

- Electron-Withdrawing Groups (e.g., NO₂, Cl): Enhance antimicrobial activity by increasing electrophilicity and interaction with bacterial targets .

- Hydrophobic/Alkyl Groups (e.g., isopropyl) : May improve membrane permeability but reduce solubility. The isopropyl group’s steric bulk could limit binding to certain enzymatic pockets.

- Hydroxyl/Methoxy Groups : Electron-donating substituents correlate with antioxidant activity, likely via radical scavenging .

Antimicrobial Activity

Nitro-substituted derivatives exhibit the strongest antimicrobial effects. For example:

- 2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid showed zones of inhibition against MRSA comparable to ciprofloxacin (25–28 mm) .

The isopropyl group’s hydrophobicity in the target compound may favor interactions with lipid-rich bacterial membranes but could reduce solubility in aqueous environments.

Physicochemical Properties

- Solubility : Hydroxyl and carboxylic acid groups improve aqueous solubility, whereas alkyl groups like isopropyl may necessitate prodrug strategies for optimal delivery.

Biological Activity

2-(4-Isopropylphenyl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 251.35 g/mol. Its structure features a thiazolidine ring, which includes sulfur and nitrogen, along with a 4-isopropylphenyl substituent that enhances its lipophilicity and may influence its biological interactions.

Interaction with Biological Targets:

Preliminary studies suggest that this compound may interact with various receptors and enzymes involved in inflammatory pathways. The presence of the isopropyl group is believed to enhance binding affinity to these targets, potentially modulating their activity and leading to observed biological effects.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. It has been shown to inhibit key inflammatory mediators, suggesting its potential use in treating inflammatory diseases .

2. Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays, including DPPH and ABTS scavenging tests. While some results were inconclusive due to solubility issues, the ABTS assay demonstrated significant radical scavenging activity .

3. Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. It shows promise against various pathogens, indicating potential applications in treating infections .

Case Studies

- Inflammation Model: In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli.

- Antioxidant Evaluation: A study reported an IC50 value for the compound in the ABTS assay, highlighting its efficiency as an antioxidant compared to other thiazolidine derivatives .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Anti-inflammatory Activity | Antioxidant Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Moderate | Significant (IC50 TBD) | Effective |

| 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid | Low | Moderate | Limited |

| 2-Phenyl-1,3-thiazolidine-4-carboxylic acid | Moderate | Low | Effective |

Q & A

Q. What are the established synthetic routes for 2-(4-Isopropylphenyl)-1,3-thiazolidine-4-carboxylic acid?

A common method involves condensation of appropriate aldehydes with thiazolidinone derivatives under reflux conditions. For example, analogous syntheses of thiazolidine-carboxylic acids utilize acetic acid as a solvent and sodium acetate as a catalyst, followed by recrystallization for purification . Modifications may include optimizing molar ratios or substituting the aldehyde precursor to introduce the 4-isopropylphenyl group.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and stereochemistry.

- IR spectroscopy to identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and thiazolidine ring vibrations.

- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.

- X-ray crystallography (if single crystals are obtained) to resolve stereochemical ambiguities, as demonstrated in structural studies of related heterocycles .

Q. What are the solubility properties of this compound in common laboratory solvents?

Polar aprotic solvents (e.g., DMF, DMSO) are typically effective due to the carboxylic acid moiety. Limited solubility is observed in non-polar solvents like hexane. Recrystallization from acetic acid, as reported for structurally similar compounds, is a viable purification step .

Advanced Research Questions

Q. How can researchers address contradictions in reported reaction yields for this compound?

Methodological discrepancies (e.g., reaction time, catalyst loading) should be systematically evaluated. For instance, reflux duration in analogous syntheses ranges from 2.5–3 hours, with yield variations attributed to incomplete cyclization . Design of experiments (DoE) or kinetic studies can identify optimal conditions.

Q. What biological targets or mechanisms are associated with this compound?

While direct data on this compound is limited, structurally related thiazolidine-carboxylic acids exhibit activity against microbial targets (e.g., enzyme inhibition) and apoptotic pathways in cancer cells . Target identification could involve in vitro assays (e.g., kinase inhibition panels) or molecular docking studies using known protein structures.

Q. What computational modeling approaches are suitable for studying its reactivity?

Density functional theory (DFT) can predict reaction pathways, such as cyclization energetics or substituent effects on ring stability. Molecular dynamics simulations may clarify interactions in biological systems, leveraging crystallographic data from related compounds .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies should assess degradation in solution (e.g., pH-dependent hydrolysis of the thiazolidine ring) and solid-state oxidation. Accelerated stability testing (40°C/75% RH) and HPLC monitoring are recommended, guided by protocols for analogous acids .

Q. What is its role in synthesizing complex heterocyclic scaffolds?

The thiazolidine ring serves as a precursor for functionalized heterocycles. For example, condensation with furan-based carbonyl reagents can yield fused-ring systems, as seen in syntheses of oxazolo-pyridine derivatives .

Q. How to analyze stereochemical outcomes in derivatives of this compound?

Chiral HPLC or circular dichroism (CD) can resolve enantiomers. X-ray crystallography, as applied to related thiazolidine structures, provides definitive stereochemical assignments .

Q. What is the impact of substituent variation (e.g., isopropyl vs. fluorophenyl) on biological activity?

Comparative studies with analogs (e.g., 2-(4-fluorophenyl)-thiazolidine-4-carboxylic acid) suggest that electron-withdrawing groups enhance metabolic stability, while bulky substituents (e.g., isopropyl) may improve target selectivity .

Methodological Notes

- Data Contradictions : Cross-validate synthetic protocols using orthogonal analytical techniques (e.g., TLC, NMR) to confirm reproducibility.

- Advanced Applications : Prioritize structure-activity relationship (SAR) studies to optimize pharmacological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.